molecular formula C15H12N2O3 B15074889 N-(2-nitro-9H-fluoren-3-yl)acetamide

N-(2-nitro-9H-fluoren-3-yl)acetamide

Cat. No.: B15074889
M. Wt: 268.27 g/mol
InChI Key: UPMNEZPDVZWREZ-UHFFFAOYSA-N
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Description

N-(2-nitro-9H-fluoren-3-yl)acetamide is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a nitro group at the 2-position and an acetamide group at the 3-position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitro-9H-fluoren-3-yl)acetamide typically involves the nitration of fluorene followed by acylation. The nitration process introduces a nitro group to the fluorene ring, which is then followed by the introduction of an acetamide group through acylation. The reaction conditions often involve the use of strong acids and bases to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitro-9H-fluoren-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(2-nitro-9H-fluoren-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-nitro-9H-fluoren-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamide group can also modulate the compound’s interaction with proteins and other biomolecules, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylaminofluorene: Similar structure but with an acetyl group instead of a nitro group.

    N-2-Fluorenylacetamide: Lacks the nitro group but has a similar acetamide structure.

    Acetamide, N-9H-fluoren-2-yl-N-hydroxy-: Contains a hydroxy group instead of a nitro group.

Uniqueness

N-(2-nitro-9H-fluoren-3-yl)acetamide is unique due to the presence of both a nitro group and an acetamide group on the fluorene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-(2-nitro-9H-fluoren-3-yl)acetamide

InChI

InChI=1S/C15H12N2O3/c1-9(18)16-14-8-13-11(7-15(14)17(19)20)6-10-4-2-3-5-12(10)13/h2-5,7-8H,6H2,1H3,(H,16,18)

InChI Key

UPMNEZPDVZWREZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2CC3=CC=CC=C3C2=C1)[N+](=O)[O-]

Origin of Product

United States

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